

# "spectroscopic data of 6-Amino-6-oxohexanoic acid (NMR, IR, Mass Spec)"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Amino-6-oxohexanoic acid

Cat. No.: B1215147

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Amino-6-oxohexanoic Acid**

## Foreword: A Structural Elucidation Blueprint

In modern drug development and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all further research is built. For a molecule like **6-amino-6-oxohexanoic acid** (also known as adipamic acid), which incorporates both a carboxylic acid and a primary amide, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to illuminate the why—the rationale behind the experimental protocols and the logic that connects a spectral feature to a specific structural element. The methodologies described are robust, self-validating, and grounded in authoritative principles of analytical chemistry. We will construct a complete spectroscopic profile of **6-amino-6-oxohexanoic acid**, providing researchers with a definitive reference for its identification and characterization.

## Molecular Structure and Spectroscopic Overview

**6-Amino-6-oxohexanoic acid** ( $C_6H_{11}NO_3$ , Molar Mass: 145.16 g/mol) is a bifunctional molecule featuring a six-carbon aliphatic chain.<sup>[1]</sup> One terminus is a carboxylic acid, while the other is a primary amide. This structure is a derivative of the dicarboxylic acid, adipic acid,

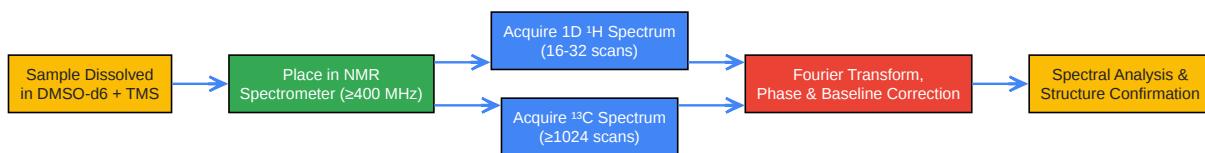
where one carboxyl group is converted to an amide. Understanding this structure is key to predicting and interpreting its spectral data.

The following sections will detail the expected outcomes from three core analytical techniques: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation patterns.

Caption: Structure of **6-Amino-6-oxohexanoic acid** with carbon numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, we can confirm the entire carbon-hydrogen framework.


## Expertise & Rationale: Experimental Choices

For a polar molecule like **6-amino-6-oxohexanoic acid**, the choice of solvent is critical. Deuterated water ( $\text{D}_2\text{O}$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ) are suitable choices due to the molecule's polarity. However, using  $\text{D}_2\text{O}$  will result in the exchange of labile protons (the  $-\text{COOH}$  and  $-\text{NH}_2$  protons) with deuterium, causing their signals to disappear from the  $^1\text{H}$  NMR spectrum. This can be a useful diagnostic tool. To observe these protons, a non-protic polar solvent like dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) is the preferred choice. The following interpretation assumes the use of  $\text{DMSO-d}_6$  to allow for the observation of all protons.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **6-amino-6-oxohexanoic acid** in  $\sim 0.7$  mL of  $\text{DMSO-d}_6$ . Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024 or more scans (due to the low natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and analysis.

## Data Interpretation: Predicted Spectra

The interpretation relies on established chemical shift principles for aliphatic chains modified by electron-withdrawing carbonyl groups.<sup>[2][3]</sup> Data from the closely related 6-aminohexanoic acid provides a strong baseline for the aliphatic chain signals.<sup>[4]</sup>

$^1\text{H}$  NMR (400 MHz, DMSO-d<sub>6</sub>)

| Proton Label                                         | Predicted $\delta$ (ppm) | Multiplicity       | Integration | Assignment Rationale                                                                   |
|------------------------------------------------------|--------------------------|--------------------|-------------|----------------------------------------------------------------------------------------|
| H <sup>a</sup> (-COOH)                               | ~12.0                    | broad singlet      | 1H          | Highly deshielded acidic proton.                                                       |
| H <sup>b</sup> (-NH <sub>2</sub> )                   | ~7.2, ~6.8               | two broad singlets | 2H          | Amide protons, often non-equivalent due to restricted C-N bond rotation.               |
| H <sup>2</sup> (-CH <sub>2</sub> -)                  | ~2.18                    | triplet            | 2H          | Adjacent to the electron-withdrawing carboxylic acid carbonyl group (C <sup>1</sup> ). |
| H <sup>5</sup> (-CH <sub>2</sub> -)                  | ~2.05                    | triplet            | 2H          | Adjacent to the electron-withdrawing amide carbonyl group (C <sup>6</sup> ).           |
| H <sup>3</sup> , H <sup>4</sup> (-CH <sub>2</sub> -) | ~1.50, ~1.35             | multiplets         | 4H          | Central methylene protons, less deshielded and likely overlapping.                     |

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

| Carbon Label                         | Predicted $\delta$ (ppm) | Assignment Rationale                                                                          |
|--------------------------------------|--------------------------|-----------------------------------------------------------------------------------------------|
| C <sup>1</sup> (-COOH)               | ~174.5                   | Carboxylic acid carbonyl carbon, highly deshielded. <a href="#">[5]</a>                       |
| C <sup>6</sup> (-CONH <sub>2</sub> ) | ~173.0                   | Amide carbonyl carbon, slightly less deshielded than the carboxylic acid. <a href="#">[5]</a> |
| C <sup>2</sup>                       | ~35.5                    | Alpha-carbon to the carboxylic acid.                                                          |
| C <sup>5</sup>                       | ~34.0                    | Alpha-carbon to the amide.                                                                    |
| C <sup>3</sup>                       | ~28.5                    | Beta-carbon from the amide.                                                                   |
| C <sup>4</sup>                       | ~25.0                    | Beta-carbon from the carboxylic acid.                                                         |

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds. For **6-amino-6-oxohexanoic acid**, we expect to see characteristic absorptions for the carboxylic acid and the primary amide.

## Expertise & Rationale: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data compared to older methods like KBr pellets. The spectrum of a solid will show broad hydrogen-bonding features, which are highly diagnostic for this molecule.

## Experimental Protocol: ATR-IR Acquisition

- Sample Preparation: Ensure the sample is dry. Place a small amount of the solid powder directly onto the ATR crystal.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

## Data Interpretation: Predicted Spectrum

The spectrum will be dominated by features from the two functional groups. The presence of extensive hydrogen bonding in the solid state will cause a significant broadening of the O-H and N-H stretching bands.[6]

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity          | Vibration Type                          | Functional Group        |
|-----------------------------------|--------------------|-----------------------------------------|-------------------------|
| 3400 - 2400                       | Strong, Very Broad | O-H stretch (H-bonded)                  | Carboxylic Acid         |
| ~3350, ~3180                      | Medium, Broad      | N-H stretch<br>(asymmetric & symmetric) | Primary Amide           |
| ~1700                             | Strong, Sharp      | C=O stretch                             | Carboxylic Acid (dimer) |
| ~1660                             | Strong, Sharp      | C=O stretch (Amide I band)              | Primary Amide           |
| ~1630                             | Medium             | N-H bend (Amide II band)                | Primary Amide           |
| ~1410                             | Medium             | C-O-H bend                              | Carboxylic Acid         |
| ~1250                             | Strong             | C-O stretch                             | Carboxylic Acid         |
| 2950 - 2850                       | Medium             | C-H stretch                             | Aliphatic Chain         |

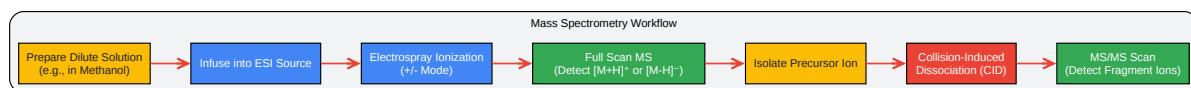
The broad O-H stretch from the carboxylic acid often overlaps with the N-H stretches, creating a complex, broad absorption feature above  $2400\text{ cm}^{-1}$ .<sup>[7]</sup> The two distinct, strong carbonyl peaks around  $1700\text{ cm}^{-1}$  and  $1660\text{ cm}^{-1}$  are a key diagnostic feature for confirming the presence of both the carboxylic acid and amide groups.<sup>[2][6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like **6-amino-6-oxohexanoic acid**, as it can be analyzed directly from solution.

## Expertise & Rationale: Experimental Choices

ESI can be run in either positive or negative ion mode.


- Positive Mode ( $[\text{M}+\text{H}]^+$ ): The molecule can be protonated at the amide oxygen or, more likely, the amide nitrogen.
- Negative Mode ( $[\text{M}-\text{H}]^-$ ): The acidic carboxylic acid proton is easily lost, making this a very sensitive mode for this compound.

Running in both modes provides complementary information and increases confidence in the identification of the molecular ion. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential for determining the exact molecular formula.

## Experimental Protocol: ESI-MS Acquisition

- Sample Preparation: Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- MS Acquisition (Full Scan):

- Acquire data in both positive and negative ion modes.
- Set the mass range to scan from m/z 50 to 500.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
- MS/MS Acquisition (Fragmentation):
  - Select the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) as the precursor ion.
  - Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
  - Acquire the spectrum of the resulting product ions.



[Click to download full resolution via product page](#)

Caption: General workflow for ESI-MS and MS/MS analysis.

## Data Interpretation: Predicted Mass Spectrum

The molecular weight of  $C_6H_{11}NO_3$  is 145.16.

- Full Scan (Positive Mode): Expect a strong signal for the protonated molecule  $[M+H]^+$  at m/z 146.08.
- Full Scan (Negative Mode): Expect a strong signal for the deprotonated molecule  $[M-H]^-$  at m/z 144.06.

Predicted MS/MS Fragmentation ( $[M+H]^+$ , m/z 146)

Fragmentation will likely occur via the loss of small, stable neutral molecules.[\[8\]](#)[\[9\]](#)

| Fragment m/z | Loss                   | Proposed Structure                                 |
|--------------|------------------------|----------------------------------------------------|
| 129.05       | -NH <sub>3</sub> (17)  | Loss of ammonia from the protonated amide.         |
| 128.07       | -H <sub>2</sub> O (18) | Loss of water from the protonated carboxylic acid. |
| 100.07       | -HCOOH (46)            | Loss of formic acid from the carboxylic acid end.  |

The loss of ammonia and water are very common fragmentation pathways for molecules containing amides and carboxylic acids, respectively. These key fragments provide strong evidence for the presence of both functional groups.

## Conclusion: A Unified Spectroscopic Signature

The structural elucidation of **6-amino-6-oxohexanoic acid** is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR confirms the C-H framework and atom connectivity. IR spectroscopy provides rapid and unambiguous identification of the critical carboxylic acid and primary amide functional groups. Finally, high-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the assigned structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. synchem.de [synchem.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]

- 4. bmse000394 6-Aminohexanoic Acid at BMRB [bmrbi.io]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. osti.gov [osti.gov]
- To cite this document: BenchChem. ["spectroscopic data of 6-Amino-6-oxohexanoic acid (NMR, IR, Mass Spec)"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215147#spectroscopic-data-of-6-amino-6-oxohexanoic-acid-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)